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molecular formula C16H10ClF3N2 B8790380 3-(2-Chlorophenyl)-2-methyl-5-(trifluoromethyl)quinoxaline

3-(2-Chlorophenyl)-2-methyl-5-(trifluoromethyl)quinoxaline

Cat. No. B8790380
M. Wt: 322.71 g/mol
InChI Key: GCNPKSVEAFUPGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08193199B2

Procedure details

3-(2-Chlorophenyl)-2-methyl-5-(trifluoromethyl)quinoxaline (0.9969 g, 3.089 mmol) and 1,3-dibromo-5,5-dimethylhydantoin (0.5299 g, 1.853 mmol) were suspended in carbon tetrachloride (30.89 mL, 3.089 mmol). To the mixture was added benzoyl peroxide (0.09977 g, 0.3089 mmol) and the mixture was heated at reflux. After 20 h, the mixture was cooled to room temperature and concentrated under reduced pressure. The residue was purified by silica gel column chromatography on a 80 g of Redi-Sep™ column using 0 to 5% gradient of EtOAc in hexane over 10 min, then 5% isocratic of EtOAc for 30 min, then 5 to 20% gradient of EtOAc in hexane over 20 min, then 20% isocratic of EtOAc for 4 min as eluent to give 2-(bromomethyl)-3-(2-chlorophenyl)-5-(trifluoromethyl)-quinoxaline as an off-white syrupy solid: 1H NMR (400 MHz, DMSO-d6) δ ppm 8.48 (1H, dd, J=8.6, 0.8 Hz), 8.37 (1H, d, J=6.7 Hz), 8.09 (1H, t, J=7.8 Hz), 7.55-7.77 (4H, m), 4.73 (2H, d, J=61.8 Hz); LC-MS (ESI) m/z 403.0 [M+H]+.
Quantity
0.9969 g
Type
reactant
Reaction Step One
Quantity
0.5299 g
Type
reactant
Reaction Step Two
Quantity
30.89 mL
Type
reactant
Reaction Step Three
Quantity
0.09977 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:9]([CH3:22])=[N:10][C:11]2[C:16]([N:17]=1)=[C:15]([C:18]([F:21])([F:20])[F:19])[CH:14]=[CH:13][CH:12]=2.[Br:23]N1C(C)(C)C(=O)N(Br)C1=O.C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>>[Br:23][CH2:22][C:9]1[C:8]([C:3]2[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=2[Cl:1])=[N:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][C:15]=2[C:18]([F:21])([F:19])[F:20])[N:10]=1

Inputs

Step One
Name
Quantity
0.9969 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C=1C(=NC2=CC=CC(=C2N1)C(F)(F)F)C
Step Two
Name
Quantity
0.5299 g
Type
reactant
Smiles
BrN1C(=O)N(C(=O)C1(C)C)Br
Step Three
Name
Quantity
30.89 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
0.09977 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography on a 80 g of Redi-Sep™ column
CUSTOM
Type
CUSTOM
Details
over 10 min
Duration
10 min
WAIT
Type
WAIT
Details
5% isocratic of EtOAc for 30 min
Duration
30 min
WAIT
Type
WAIT
Details
5 to 20% gradient of EtOAc in hexane over 20 min
Duration
20 min

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrCC1=NC2=CC=CC(=C2N=C1C1=C(C=CC=C1)Cl)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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